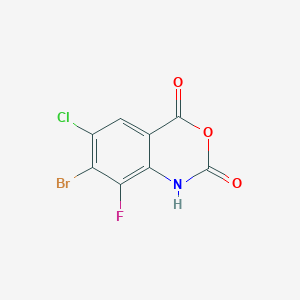![molecular formula C8H11Cl2NO B13573980 [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride: is a chemical compound with a unique structure that includes an aminomethyl group, a chlorophenyl group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with formaldehyde and ammonia. The reaction proceeds through a Mannich reaction, where the aminomethyl group is introduced onto the benzene ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(aminomethyl)-2-chlorobenzaldehyde or 4-(aminomethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(aminomethyl)-2-chlorophenylmethanol or 4-(aminomethyl)-2-chlorophenylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
作用机制
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride
Comparison:
- [4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
- [4-(Aminomethyl)-2-bromophenyl]methanol hydrochloride: The bromine atom can increase the compound’s reactivity in substitution reactions.
- [4-(Aminomethyl)-2-iodophenyl]methanol hydrochloride: The iodine atom can facilitate the compound’s use in radiolabeling studies.
Uniqueness: [4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C8H11Cl2NO |
|---|---|
分子量 |
208.08 g/mol |
IUPAC 名称 |
[4-(aminomethyl)-2-chlorophenyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3,11H,4-5,10H2;1H |
InChI 键 |
RKSLKTJXKVMURM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN)Cl)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
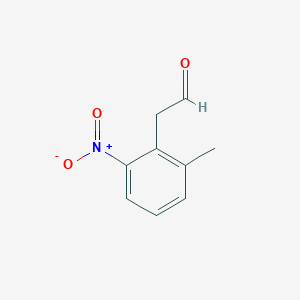

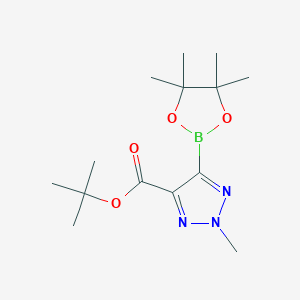
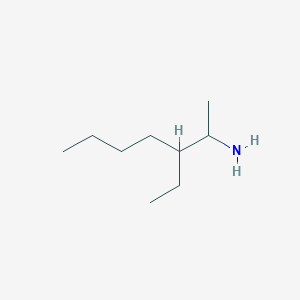
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)

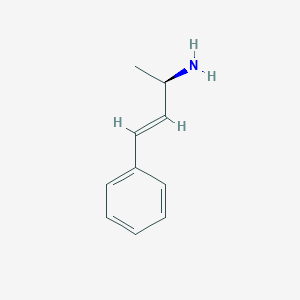

![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)

